Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 288.39 g/mol. This compound features a spirocyclic structure, characterized by a unique linkage between two rings, specifically a diazaspiro framework. It belongs to the class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis.
The compound is identified by its Chemical Abstracts Service number 1158750-06-1 and is available through various chemical suppliers and research institutions. Its synthesis and applications have been documented in several research articles and patents, highlighting its significance in organic chemistry and drug development.
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under bioactive compounds, as it exhibits potential therapeutic properties.
The synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can be achieved through various methods, focusing on the construction of the spirocyclic framework and subsequent functionalization.
The synthesis often requires multiple steps, including protection-deprotection strategies for sensitive functional groups, ensuring high purity of the final product through techniques such as column chromatography.
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate features:
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity through structural diversification.
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate exhibits biological activity through specific interactions with biomolecules:
Research indicates that compounds within this class can exhibit significant inhibitory effects on target enzymes, with IC50 values in low nanomolar ranges for certain biological targets.
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate has numerous applications across various fields:
The exploration of diazaspiro scaffolds represents a paradigm shift in medicinal chemistry, driven by the need for three-dimensionally complex structures that mimic bioactive natural products. Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1158750-06-1) emerged as a synthetic building block around the early 2010s, with commercial availability confirmed by specialized suppliers like Achmem around 2015 . This compound belongs to the broader class of 1,9-diazaspiro[5.5]undecanes, which gained significant attention following a landmark 2017 review documenting their diverse bioactivity profiles [1]. The historical development reflects a strategic transition from flat aromatic systems to saturated spirocycles that offer improved solubility and reduced metabolic liabilities.
The scaffold’s adoption accelerated when Pfizer researchers pioneered 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones as potent acetyl-CoA carboxylase (ACC) inhibitors for obesity treatment between 2014–2017 [1]. Concurrently, the benzyl carbamate-protected variant (benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate) became a key intermediate due to its synthetic versatility – the benzyloxycarbonyl (Cbz) group allows selective functionalization at the secondary amine of the diazaspiro core. This orthogonal protection strategy enabled efficient derivatization for high-throughput screening campaigns targeting neurological and metabolic disorders.
Table 1: Evolution of 1,9-Diazaspiro[5.5]undecane Derivatives in Drug Discovery
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
Pre-2010 | Scaffold synthesis methodologies established | Synthetic chemistry |
2010–2015 | Commercial availability of protected variants (e.g., CAS 1158750-06-1) | Tool compounds |
2015–2020 | Pfizer’s ACC inhibitors; First antiviral leads | Obesity, Diabetes |
2020–Present | Dengue virus NS5 inhibitors (e.g., SPO-6) | Antiviral therapy |
The 1,9-diazaspiro[5.5]undecane core embodies distinctive structural features that confer exceptional pharmacophoric value. As a spiro-fused bicyclic diamine, it consists of two piperidine rings connected through a central spiro carbon (C-2), creating a rigid, three-dimensional architecture with defined stereochemistry. Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate specifically modifies this core via a carbamate linkage (Cbz group) at N-9, leaving N-1 available for further functionalization . Key physicochemical attributes include:
Table 2: Structural and Pharmacophoric Features of Key Derivatives
Structural Feature | Role in Bioactivity | Example Derivatives |
---|---|---|
Spirocyclic Core | 3D complexity reduces off-target effects | 1,9-Diazaspiro[5.5]undecane |
C-2 Carbonyl (ketone) | Hydrogen-bond acceptor; Metabolic stability | 1,9-Diazaspiro[5.5]undecan-2-one [1] |
N-9 Benzylcarbamate | Synthetic handle; Aromatic interactions | Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate |
Arene Fusion (e.g., pyrazole) | Target-specific potency enhancement | Pyrazole-fused ACC inhibitors [1] |
The scaffold’s versatility is demonstrated by its role in targeting disparate biological pathways. In Pfizer’s ACC inhibitors, the diazaspiro core anchored substituents that simultaneously occupied hydrophobic pockets and interacted with catalytic sites of acetyl-CoA carboxylase [1]. Conversely, in dengue antivirals like SPO-6, the 3-chlorobenzyl-linked derivative (synthesized from similar precursors) showed optimal fit within the NS5 methyltransferase pocket due to the core’s ability to position aromatic groups at precise angles [4]. This bifunctional adaptability – acting as either a rigid spacer or a direct pharmacophore – underpins its value across therapeutic domains.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8